Chemical properties and structure of 1-(2-Chloro-3-fluorophenyl)ethanol
Chemical properties and structure of 1-(2-Chloro-3-fluorophenyl)ethanol
The following technical guide details the chemical properties, structural dynamics, and synthetic pathways of 1-(2-Chloro-3-fluorophenyl)ethanol , a critical structural analog and impurity reference standard in the development of ALK inhibitors.
Structural Dynamics, Synthetic Utility, and Impurity Profiling in Medicinal Chemistry
Executive Summary
1-(2-Chloro-3-fluorophenyl)ethanol (CAS: 1236363-12-4) is a halogenated chiral benzylic alcohol. While structurally similar to the key intermediate of the blockbuster ALK inhibitor Crizotinib , this mono-chlorinated variant serves a distinct role in pharmaceutical development. It functions primarily as a critical process impurity standard and a Structure-Activity Relationship (SAR) probe . Its presence allows researchers to quantify the "des-chloro" impurities that arise during the manufacturing of 2,6-dichloro-3-fluorophenyl precursors. Furthermore, its study provides mechanistic insight into the "ortho-effect"—the conformational locking mechanism essential for the potency of kinase inhibitors.[1]
Part 1: Structural Identity & Physicochemical Profile
The molecule consists of a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a fluorine atom at the meta position (C3), bearing a 1-hydroxyethyl group at the C1 position.[1]
1.1 Chemical Identification
| Property | Data |
| IUPAC Name | 1-(2-Chloro-3-fluorophenyl)ethanol |
| CAS Number | 1236363-12-4 |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Chirality | Contains one stereocenter at the benzylic carbon (C1). Exists as (R) and (S) enantiomers.[2] |
| Physical State | Viscous oil or low-melting solid (dependent on enantiopurity). |
| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc; sparingly soluble in water.[1] |
1.2 Electronic & Conformational Analysis
The structural difference between this target and the Crizotinib intermediate (1-(2,6-dichloro-3-fluorophenyl)ethanol) is the absence of the chlorine at the C6 position. This has profound effects:
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Rotational Barrier: The 2,6-dichloro substitution pattern creates a high rotational barrier (atropisomerism-like steric lock), forcing the ethoxy group into a specific conformation relative to the ring.[1] The 2-chloro-3-fluoro analog lacks this second "anchor," resulting in increased rotational freedom of the benzylic bond.
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Electronic Density: The removal of the C6-Cl atom increases the electron density of the ring relative to the dichloro variant, altering the acidity of the benzylic alcohol and the lipophilicity (LogP) of the molecule.[1]
Part 2: Synthetic Pathways & Process Chemistry
Synthesis is typically achieved via the reduction of the corresponding ketone. For pharmaceutical applications, enantioselectivity is paramount.[1]
2.1 Precursor Synthesis
The synthesis begins with 1-(2-chloro-3-fluorophenyl)ethanone .
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Route: Friedel-Crafts acetylation of 2-chloro-1-fluorobenzene is difficult due to regioselectivity issues.
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Preferred Route: Grignard addition of methylmagnesium bromide (MeMgBr) to 2-chloro-3-fluorobenzaldehyde followed by oxidation, or direct reaction of 2-chloro-3-fluorobenzonitrile with MeMgBr.
2.2 Protocol A: Racemic Reduction (Standard Preparation)
Used for generating racemic standards for HPLC method development.
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Dissolution: Dissolve 1-(2-chloro-3-fluorophenyl)ethanone (1.0 eq) in Methanol (10 V).
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Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.6 eq) portion-wise to control hydrogen evolution.
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Quench: Stir at RT for 2 hours. Quench with 1N HCl until pH 7.
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Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
2.3 Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)
Required for biological evaluation or chiral purity standards.
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Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).
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H-Source: Formic acid / Triethylamine azeotrope.
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Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism, delivering hydride to the Re-face or Si-face of the ketone depending on the ligand chirality.
Figure 1: Synthetic workflow comparing racemic and asymmetric reduction routes.
Part 3: Application in Drug Discovery & Impurity Profiling
3.1 The "Des-Chloro" Impurity in Crizotinib Manufacturing
In the synthesis of Crizotinib, the starting material is often 1-(2,6-dichloro-3-fluorophenyl)ethanone . If the starting material contains 1-(2-chloro-3-fluorophenyl)ethanone (a "des-chloro" impurity arising from incomplete chlorination of the benzene ring precursor), it will carry through the entire synthesis.
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Impact: The resulting impurity, 1-(2-Chloro-3-fluorophenyl)ethanol, reacts with the subsequent pyrazole coupling partner.
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Regulatory Requirement: ICH Q3A guidelines require this impurity to be identified and quantified if present above 0.10%. Therefore, synthesized 1-(2-Chloro-3-fluorophenyl)ethanol is essential as a Reference Standard (RS) for calibrating HPLC assays.
3.2 Structure-Activity Relationship (SAR)
This molecule helps define the pharmacophore of ALK inhibitors.
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Crizotinib (Active): The 2,6-dichloro motif locks the ether oxygen, forcing the piperidine ring into a specific vector that fits the ATP-binding pocket of ALK/ROS1.[1]
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2-Chloro Analog (Inactive/Less Potent): Without the C6-chlorine, the ether bond rotates more freely. The entropic penalty upon binding increases, and the molecule spends less time in the bioactive conformation, significantly reducing potency.[1]
Part 4: Analytical Characterization
To validate the identity of this compound, the following spectroscopic signatures are expected.
4.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.10 – 7.30 | Multiplet | 3H | H4, H5, H6 (Pattern differs from 2,6-dichloro which has only 2 protons) |
| Benzylic | 5.25 | Quartet | 1H | C H-OH |
| Hydroxyl | 2.10 | Broad Singlet | 1H | –OH (Exchangeable) |
| Methyl | 1.48 | Doublet | 3H | –CH₃ |
Note: The key distinction from the 2,6-dichloro analog is the aromatic region. The 2,6-dichloro compound shows a simple pattern (two protons), whereas the 2-chloro-3-fluoro compound shows a more complex 3-proton system.
4.2 HPLC Method for Impurity Detection[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
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Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
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Detection: UV at 220 nm.
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Retention Time: The 1-(2-Chloro-3-fluorophenyl)ethanol will elute earlier than the 1-(2,6-dichloro-3-fluorophenyl)ethanol due to lower lipophilicity (absence of one Cl atom).
References
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Sigma-Aldrich. 1-(2-Chloro-3-fluorophenyl)ethanol Product Data & Safety. Link
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SynZeal Research. Crizotinib Impurity Profiling and Reference Standards (Impurity 30). Link
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ChemicalBook. Synthesis and Properties of Halogenated Phenylethanols. Link
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Pfizer Inc. Crizotinib (Xalkori) CMC Review and Impurity Controls. FDA Access Data. Link[1]
